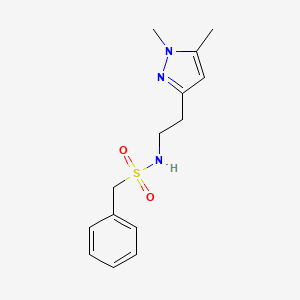

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-1-phenylmethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

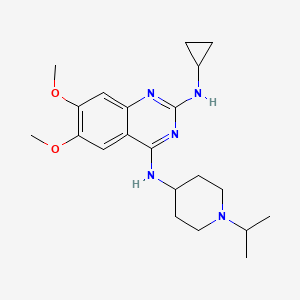

The compound “N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-1-phenylmethanesulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, an ethyl linker, and a phenylmethanesulfonamide group. The pyrazole ring is a five-membered ring with two nitrogen atoms .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research on compounds structurally related to N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-1-phenylmethanesulfonamide has shown innovative synthetic pathways and chemical properties. Vasin et al. (2015) explored the synthesis of 3,3-diphenyl-3H-pyrazoles using vinyl sulfones as chemical equivalents of acetylenes, highlighting the versatility of pyrazole compounds in organic synthesis (Vasin et al., 2015). Similarly, Ghorbani‐Vaghei et al. (2014) demonstrated a one-pot synthesis approach for new pyran derivatives using N-halosulfonamide, showcasing the potential for efficient synthesis methodologies (Ghorbani‐Vaghei et al., 2014).

Biological Applications

The antibacterial and antimicrobial properties of sulfonamide-containing heterocyclic compounds have been extensively studied, indicating their potential as therapeutic agents. Azab et al. (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety and evaluated them for antibacterial activity, highlighting the potential of sulfonamide derivatives in combating bacterial infections (Azab et al., 2013). Alsaedi et al. (2019) also synthesized novel pyrazolo[1,5-a]pyrimidine derivatives with sulfone groups and found them to exhibit significant antimicrobial activity, further supporting the relevance of such compounds in biological research (Alsaedi et al., 2019).

Material Science and Other Applications

In material science, Aly and El-Mohdy (2015) demonstrated the modification of poly vinyl alcohol/acrylic acid hydrogels with amine compounds, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, to improve their properties for potential medical applications (Aly & El-Mohdy, 2015).

Mecanismo De Acción

Target of Action

Compounds containing the pyrazole nucleus are known for their diverse pharmacological effects . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Compounds with a similar structure have been found to affect a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Similar compounds have been found to have potent antileishmanial and antimalarial activities .

Propiedades

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S/c1-12-10-14(16-17(12)2)8-9-15-20(18,19)11-13-6-4-3-5-7-13/h3-7,10,15H,8-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLANSHWLARFUGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNS(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2598365.png)

methanone](/img/structure/B2598367.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methoxybenzamide](/img/structure/B2598377.png)